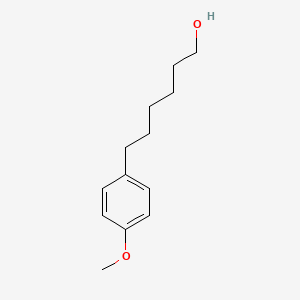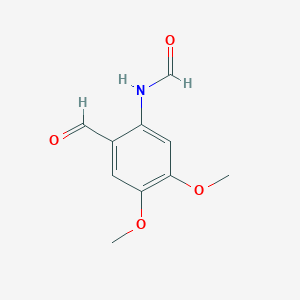
N-(2-Formyl-4,5-dimethoxyphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formyl-4,5-dimethoxyphenyl)formamide is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.199 g/mol . This compound is characterized by the presence of formyl and dimethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-4,5-dimethoxyphenyl)formamide typically involves the formylation of 2,4-dimethoxyaniline. One common method is the reaction of 2,4-dimethoxyaniline with formic acid under acidic conditions to yield the desired formamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst has been reported to promote the formylation of aromatic amines with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Formyl-4,5-dimethoxyphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Formyl-4,5-dimethoxybenzoic acid.
Reduction: 2-Hydroxymethyl-4,5-dimethoxyaniline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Formyl-4,5-dimethoxyphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Formyl-4,5-dimethoxyphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its formyl and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar structure but with methyl groups instead of formyl and methoxy groups.
Formamide: The simplest formamide, lacking the aromatic ring and substituents.
Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Formyl-4,5-dimethoxyphenyl)formamide is unique due to the presence of both formyl and methoxy groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to other formamides .
Properties
CAS No. |
111832-47-4 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2-formyl-4,5-dimethoxyphenyl)formamide |
InChI |
InChI=1S/C10H11NO4/c1-14-9-3-7(5-12)8(11-6-13)4-10(9)15-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
ZLFZTTHZJJAYGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)NC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


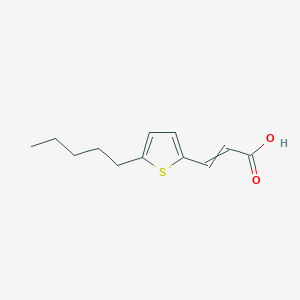
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
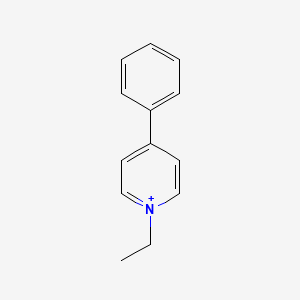
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
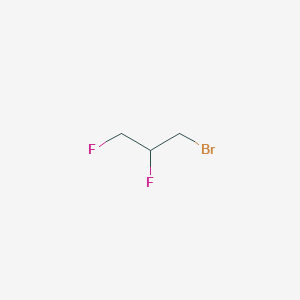
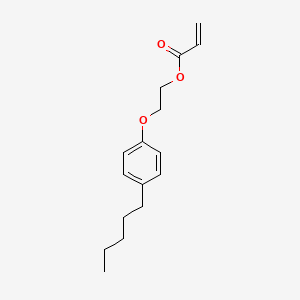
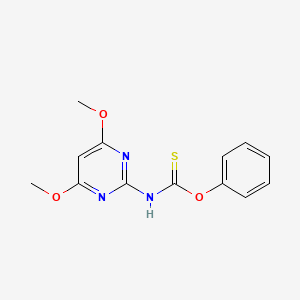
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
